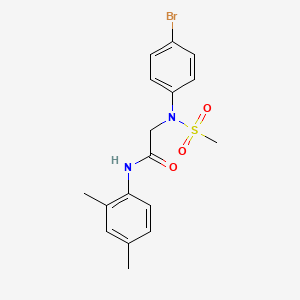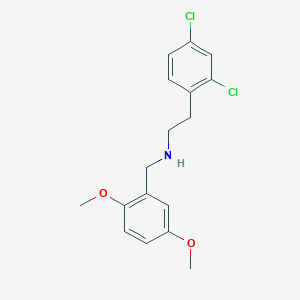![molecular formula C12H7BrN4O3 B5090337 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)
6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that contains a pyridine ring and a nitrophenyl group. The synthesis of this compound involves several steps, and it has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is not fully understood. However, studies have shown that this compound can interact with DNA and inhibit the activity of enzymes involved in DNA synthesis and repair. This mechanism of action may explain its potential use as a fluorescent probe for detecting DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide can induce apoptosis in cancer cells and exhibit antimicrobial and antioxidant properties. However, its effects on normal cells and tissues are not well understood.
实验室实验的优点和局限性
The advantages of using 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations include its potential toxicity and the need for further studies to understand its effects on normal cells and tissues.
未来方向
There are several future directions for the study of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide. These include:
1. Further investigation of its mechanism of action and interactions with DNA.
2. Studies to understand its effects on normal cells and tissues.
3. Optimization of its synthesis method to improve yield and purity.
4. Investigation of its potential use as a catalyst for organic reactions.
5. Development of new derivatives with enhanced properties and potential applications in various fields.
In conclusion, 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further studies are needed to fully understand its potential applications and limitations.
合成方法
The synthesis of 6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylpyridine in the presence of a base. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage and as a catalyst for organic reactions.
属性
IUPAC Name |
6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN4O3/c13-9-3-6-11-14-12(16(18)15(11)7-9)8-1-4-10(5-2-8)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXVTOIVVHSZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5605861 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)